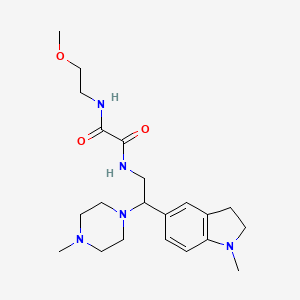

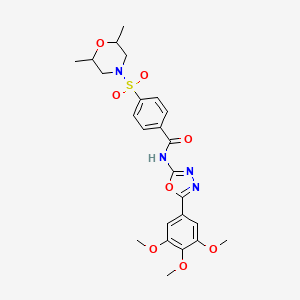

Ethyl 5-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrazole derivatives are known for their diverse pharmacological effects . They are often used in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds .

Synthesis Analysis

In a study, hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The target compounds were prepared with good yields ranging from 61.64 to 95.5% .

Chemical Reactions Analysis

Pyrazoles are often used as reagents in organic and medicinal synthesis . They are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .

Applications De Recherche Scientifique

Synthesis and Derivatives

Ethyl 5-hydrazino-3-methylpyrazole-4-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds, such as 1H-pyrazolo[3,2-c]-s-triazoles and derived azamethine dyes. These compounds exhibit unique absorption properties, making them potential candidates for applications in dye and pigment industries (J. Bailey, 1977).

Material Science

In material science, ethyl-5(3)-methylpyrazole-3(5)-carboxylate derivatives are utilized to synthesize mono- and multinuclear complexes by tailoring hydrogen bond patterns. These complexes have been characterized for their spectroscopic and magnetic properties, suggesting potential applications in magnetic materials and sensors (C. K. Seubert et al., 2011).

Antimicrobial Studies

Modifications in the structure of ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative, have led to the synthesis of compounds with antimicrobial activities against a range of bacterial and fungal strains. These studies provide a basis for the development of new antimicrobial agents (N. Desai et al., 2019).

Pharmaceutical Applications

Research has also explored the synthesis of novel compounds for potential pharmacological applications. For example, pyrazolo[3,4-d]pyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, indicating a promising avenue for the development of new therapeutic agents (A. Rahmouni et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 5-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-3-15-10(14)8-9(16-6-11-8)7-4-5-12-13(7)2/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNHNFLJLCOTCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=NN2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(1-methyl-1h-pyrazol-5-yl)-1,3-oxazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methoxyphenyl)methyl]-3-[5-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2368711.png)

![3-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-3-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2368712.png)

![Bicyclo[2.2.1]heptane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2368718.png)

![1-[2-(2-Phenylethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B2368721.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2368723.png)

![Tert-butyl 3-hydroxy-3-[1-(methylamino)ethyl]azetidine-1-carboxylate;hydrochloride](/img/structure/B2368724.png)

![3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone](/img/structure/B2368725.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2368728.png)

![2-[(4-Cyano-5-methyl-3-isothiazolyl)sulfanyl]acetohydrazide](/img/structure/B2368731.png)